molecular formula C18H23F3N2O4 B1303043 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid CAS No. 885274-28-2

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid

Cat. No.: B1303043
CAS No.: 885274-28-2
M. Wt: 388.4 g/mol
InChI Key: NQRDPCITYZSTPP-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a trifluoromethyl-substituted phenyl group. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Derivative: The protected piperazine is then reacted with 4-trifluoromethylbenzyl bromide in the presence of a base like potassium carbonate to form the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions might target the trifluoromethyl group or the acetic acid moiety.

    Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the Boc-protected piperazine can facilitate selective interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazinyl)-2-(4-trifluoromethylphenyl)acetic acid: Similar structure but with a methyl group instead of a Boc group.

    2-(4-Boc-piperazinyl)-2-phenylacetic acid: Lacks the trifluoromethyl group, which can affect its biological activity and chemical properties.

Uniqueness

2-(4-Boc-piperazinyl)-2-(4-trifluoromethylphenyl)acetic acid is unique due to the combination of the Boc-protected piperazine and the trifluoromethyl-substituted phenyl group. This combination can confer unique chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-4-6-13(7-5-12)18(19,20)21/h4-7,14H,8-11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDPCITYZSTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376108
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-28-2
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-[4-(trifluoromethyl)phenyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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